3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: is a chemical compound with the molecular formula C7H5BrF3N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoropropyl bromide and 1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The bromination of 1H-pyrazole-4-carboxylic acid is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles.
Coupling Reactions: Products include biaryl or alkyl-aryl pyrazoles.
Scientific Research Applications
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde functional group instead of a carboxylic acid.
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: A simpler derivative without the carboxylic acid group.
Uniqueness
3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both bromine and trifluoropropyl groups, which impart distinct chemical reactivity and biological activity. Its carboxylic acid functional group also allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.
Properties
IUPAC Name |
3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c8-5-4(6(14)15)3-13(12-5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMJQBKATCYOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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